![molecular formula C20H17F3N2O4S B2447710 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate CAS No. 1396872-03-9](/img/structure/B2447710.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a trifluoromethyl group, an azetidin-3-yl group, and a methoxyphenoxy acetate group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It likely has a complex, multi-ring structure due to the presence of the benzo[d]thiazol-2-yl and azetidin-3-yl groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the trifluoromethyl group is often associated with increased chemical stability, while the azetidin-3-yl group could potentially participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Synthesis and Characterization
- A study by Uma et al. (2017) explored the synthesis and characterization of benzothiazole derivatives, highlighting their potential for diverse biological activities. This research provides foundational knowledge for understanding compounds like 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antioxidant Activity
- Bonacorso et al. (2016) described the eco-friendly synthesis of trifluoromethyl-substituted benzothiazole derivatives, evaluating their antioxidant activities. This research sheds light on the potential health-related applications of such compounds (Bonacorso, Calheiro, Rodrigues, Stefanello, Soares, Zanatta, & Martins, 2016).
Biological Evaluation for Antimicrobial Activity
- Alborz et al. (2018) conducted a study on benzothiazole β-lactam conjugates, evaluating their antimicrobial activities. This research is significant for understanding the antimicrobial potential of similar benzothiazole derivatives (Alborz, Jarrahpour, Pournejati, Karbalaei-Heidari, Sinou, Latour, Brunel, Sharghi, Aberi, Turos, & Wojtas, 2018).
Antimycobacterial Chemotypes
- Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, showing promising results against Mycobacterium tuberculosis. This research is crucial for developing new treatments for tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Cytotoxicity and Cell Apoptosis Studies
- Li et al. (2010) investigated the cytotoxicity of a synthetic benzothiazole derivative, revealing its potential to induce cell apoptosis in hepatoma cells. This study is relevant for understanding the potential cancer treatment applications of benzothiazole derivatives (Li, Xu, Tan, Su, & Gong, 2010).
Synthesis and Docking Study
- Kumar et al. (2020) synthesized new benzothiazole derivatives and conducted a docking study on the cyclo-oxygenase-2 enzyme, evaluating their analgesic and anti-inflammatory activities. This research contributes to the development of nonsteroidal anti-inflammatory drugs (Kumar, Kumar, Verma, & Mishra, 2020).
Photolysis and Hydrolysis Studies
- Wang et al. (2009) examined the hydrolysis and photolysis of a quinol derivative with a benzothiazole substituent, which exhibits anti-tumor activity. This study is essential for understanding the chemical behavior and potential therapeutic applications of similar compounds (Wang, Jin, Myers, Glover, & Novak, 2009).
Future Directions
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to various changes in the target molecules.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they have been associated with the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects due to their diverse biological activities . For instance, they have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
For instance, the solubility of thiazole in different solvents can impact its bioavailability .
properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-27-14-6-2-3-7-15(14)28-11-17(26)29-12-9-25(10-12)19-24-18-13(20(21,22)23)5-4-8-16(18)30-19/h2-8,12H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCDWWHGJXPYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate |
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